molecular formula C8H10ClN5 B1675964 m-Chlorophenylbiguanide CAS No. 48144-44-1

m-Chlorophenylbiguanide

Cat. No.: B1675964
CAS No.: 48144-44-1
M. Wt: 211.65 g/mol
InChI Key: DIHXJZHAIHGSAW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-Chlorophenylbiguanide (mCPBG) is a potent and selective agonist for the 5-HT3 receptor . This receptor is a type of serotonin receptor, which is a neurotransmitter that plays a crucial role in mood regulation, gastrointestinal motility, and other physiological functions . mCPBG also targets the cell membrane of microorganisms , disrupting its integrity and permeability .

Mode of Action

mCPBG interacts with the 5-HT3 receptor, modulating its activity . It selectively binds to the 5-HT3 receptor over other serotonin receptors, influencing the receptor’s function . In the context of its antimicrobial action, mCPBG binds to the cell membrane of microorganisms, leading to the loss of cellular components and the inability of the microorganism to maintain its structural integrity .

Biochemical Pathways

The primary biochemical pathway affected by mCPBG involves the serotonin (5-HT) system . By acting as an agonist at the 5-HT3 receptor, mCPBG can influence various physiological processes regulated by serotonin, including mood and gastrointestinal function . The exact downstream effects of this interaction depend on the specific physiological context and the distribution of 5-HT3 receptors in the body .

Result of Action

The activation of the 5-HT3 receptor by mCPBG can lead to various physiological effects, depending on the location of the receptor. For instance, it has been associated with anxiogenic, emetic, and hypothermic effects in animal studies . In terms of its antimicrobial action, mCPBG causes cell death in microorganisms by disrupting their cell membrane .

Biochemical Analysis

Biochemical Properties

m-Chlorophenylbiguanide plays a crucial role in biochemical reactions, particularly as an agonist of the 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. This compound binds to the 5-HT3 receptor, causing a conformational change that opens the ion channel, allowing the flow of cations such as sodium and calcium into the cell . This interaction is essential for the modulation of neurotransmitter release and neuronal excitability. Additionally, this compound has been shown to interact with other biomolecules, including the α2A-adrenergic receptor, where it acts as an antagonist .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by activating the 5-HT3 receptor, leading to increased intracellular calcium levels and subsequent activation of downstream signaling cascades . This activation can affect gene expression and cellular metabolism, ultimately influencing cell function. In non-neuronal cells, this compound has been shown to disrupt cell membranes, leading to the leakage of cellular contents and cell death . This antimicrobial property makes it a valuable tool in experimental applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with the 5-HT3 receptor. Upon binding to the receptor, this compound induces a conformational change that opens the ion channel, allowing the influx of cations . This ion influx leads to depolarization of the cell membrane and activation of voltage-gated calcium channels, further increasing intracellular calcium levels . The elevated calcium levels activate various signaling pathways, including those involved in neurotransmitter release and gene expression. Additionally, this compound’s antagonistic action on the α2A-adrenergic receptor can modulate the release of norepinephrine, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that repeated administration of this compound can lead to desensitization of the 5-HT3 receptor, reducing its efficacy . Additionally, the stability and degradation of this compound can impact its long-term effects on cellular function. In vitro studies have demonstrated that this compound can maintain its activity for extended periods, but its efficacy may decrease over time due to receptor desensitization and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively activate the 5-HT3 receptor, leading to increased neurotransmitter release and modulation of neuronal activity . At higher doses, this compound can cause adverse effects, including emesis, hypothermia, and anxiogenic responses . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the 5-HT3 receptor. The activation of this receptor by this compound can influence metabolic flux and metabolite levels within the cell . Additionally, this compound’s interaction with the α2A-adrenergic receptor can modulate the release of norepinephrine, further impacting metabolic processes . The compound’s role as a hypoglycemic agent also suggests its involvement in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The compound’s ability to bind to cell membranes and disrupt their integrity also plays a role in its distribution and antimicrobial effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In neuronal cells, this compound primarily localizes to the plasma membrane, where it interacts with the 5-HT3 receptor . In non-neuronal cells, this compound can localize to the cell membrane, where it exerts its antimicrobial effects by disrupting membrane integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meta-chlorphenylbiguanide can be synthesized through the reaction of 3-chloroaniline with cyanoguanidine under specific conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production methods for meta-chlorphenylbiguanide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Meta-chlorphenylbiguanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atom .

Scientific Research Applications

Meta-chlorphenylbiguanide has a wide range of scientific research applications, including:

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHXJZHAIHGSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2113-05-5 (hydrochloride)
Record name 1-(3-Chlorophenyl)biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70197436
Record name N-(3-Chlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48144-44-1
Record name N-(3-Chlorophenyl)imidodicarbonimidic diamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48144-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)biguanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)BIGUANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910A4X901V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of m-Chlorophenylbiguanide (mCPBG)?

A: mCPBG is a selective agonist of the serotonin 5-HT3 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does mCPBG interact with the 5-HT3 receptor?

A: mCPBG binds to the 5-HT3 receptor, a ligand-gated ion channel, causing it to open and allowing ions like sodium, potassium, and calcium to flow into the cell. [, , , , , , ]

Q3: Does the binding affinity of mCPBG differ between the activated and desensitized states of the 5-HT3 receptor?

A: Research suggests that mCPBG may have a higher affinity for the desensitized state of the 5-HT3 receptor compared to the activated state. []

Q4: How does the activation of 5-HT3 receptors by mCPBG affect neuronal activity?

A: Activation of 5-HT3 receptors by mCPBG leads to depolarization of neurons, increasing their excitability. [, , ] This is particularly relevant in the context of GABAergic neurons, where mCPBG can enhance GABA release. [, ]

Q5: Does mCPBG affect intracellular calcium levels?

A: Yes, mCPBG, by activating 5-HT3 receptors, can induce calcium influx into cells, leading to increased intracellular calcium concentrations ([Ca2+]i). [, ]

Q6: What is the molecular formula and weight of mCPBG?

A6: The molecular formula of mCPBG is C8H9ClN5, and its molecular weight is 210.65 g/mol.

Q7: Is there information available on the material compatibility and stability of mCPBG under various conditions?

A7: The provided research papers primarily focus on mCPBG’s pharmacological properties and its interaction with the 5-HT3 receptor. Information regarding its material compatibility and stability under various conditions is limited in these papers.

Q8: Does mCPBG exhibit any catalytic properties?

A8: mCPBG is primarily recognized for its role as a ligand for the 5-HT3 receptor and does not appear to possess inherent catalytic properties based on the provided research.

Q9: Have computational methods been employed to study mCPBG and the 5-HT3 receptor?

A: Yes, computational modeling and docking studies have been used to investigate the interactions between mCPBG and the 5-HT3 receptor binding site. [, , ]

Q10: How do structural modifications of mCPBG affect its activity at the 5-HT3 receptor?

A: While the provided papers do not extensively explore mCPBG-specific structural modifications, they highlight the importance of specific residues within the 5-HT3 receptor binding site for interactions with agonists like mCPBG and serotonin. [, ] For instance, mutations at positions F226 and Y234 affect both 5-HT and mCPBG interactions, while I228 and D229 seem more crucial for 5-HT binding. []

Q11: Is there information available regarding the stability of mCPBG under various conditions and potential formulation strategies?

A11: The provided research primarily focuses on the pharmacological aspects of mCPBG. Specific details regarding its stability, formulation strategies, solubility, or bioavailability are not extensively discussed in these studies.

Q12: Is there information available regarding the SHE (Safety, Health, and Environment) regulations pertaining to mCPBG?

A12: The research papers provided primarily focus on the pharmacological and physiological effects of mCPBG. Specific details regarding SHE regulations and compliance are not within the scope of these studies.

Q13: What is known about the pharmacokinetic properties of mCPBG, including its absorption, distribution, metabolism, and excretion (ADME)?

A13: The provided research primarily emphasizes the pharmacodynamic effects of mCPBG, focusing on its interaction with 5-HT3 receptors. Detailed information about its ADME properties is limited within these studies.

Q14: Does mCPBG affect conditioned taste aversion?

A: Yes, mCPBG, when administered peripherally, induces conditioned taste aversion in rats, likely due to the aversive visceral sensations associated with peripheral 5-HT3 receptor activation. []

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